Hydroxyhomosildénafil

Vue d'ensemble

Description

Lodénafil, également connu sous le nom d'hydroxyhomosildénafil, est un médicament appartenant à la classe des inhibiteurs de la phosphodiestérase de type 5 (PDE5). Il est principalement utilisé pour le traitement de la dysfonction érectile. Le lodénafil est formulé sous forme de promédicament sous la forme de l'ester carbonique dimère, le carbonate de lodénafil, qui se décompose dans l'organisme pour former deux molécules du médicament actif, le lodénafil .

Applications De Recherche Scientifique

Lodenafil has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of PDE5 inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Primarily used for the treatment of erectile dysfunction

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Target of Action

Hydroxyhomosildenafil, also known as Lodenafil , is a potent Phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is the major cGMP hydrolyzing enzyme in penile corpus cavernosum and is an important regulator of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Hydroxyhomosildenafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Hydroxyhomosildenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathway leading to penile erection involves the binding of nerve- or endothelium-derived nitric oxide to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa . This activation of guanylyl cyclase by nitric oxide catalyzes the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to the activation of cGMP-specific phosphodiesterases which hydrolyze cGMP to 5’-GMP . The degradation of cGMP by phosphodiesterases is one of the main mechanisms by which the nitric oxide signal transduction pathway is terminated within smooth muscle cells .

Pharmacokinetics

Hydroxyhomosildenafil is absorbed rapidly, but the absorption is slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route); the major metabolite (UK-103320 or desmethylsildenafil) is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . It is excreted in the feces (~80%, as metabolites) and urine (~13%) . The clearance is decreased in patients with hepatic cirrhosis or severe renal impairment .

Result of Action

The result of Hydroxyhomosildenafil’s action is the relaxation of smooth muscle and inflow of blood to the corpus cavernosum, which leads to an erection . It enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum .

Action Environment

The action of Hydroxyhomosildenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the absorption of the drug can be affected by the intake of food, particularly high-fat meals . Furthermore, the drug’s action can be influenced by the individual’s health status, particularly liver and kidney function .

Analyse Biochimique

Biochemical Properties

As a PDE5 inhibitor, Hydroxyhomosildenafil plays a role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 . This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Cellular Effects

Hydroxyhomosildenafil affects various types of cells, particularly those in the vascular smooth muscle. By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase promotes smooth muscle relaxation and vasodilation, enhancing blood flow .

Molecular Mechanism

The molecular mechanism of Hydroxyhomosildenafil involves its binding to the active site of PDE5, thereby inhibiting the enzyme’s activity . This inhibition prevents the hydrolysis of cGMP, leading to an accumulation of cGMP within the cell . The increased cGMP levels then activate protein kinase G, which leads to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

Like other PDE5 inhibitors, it is expected to have a rapid onset of action and a duration of effect that can last several hours .

Dosage Effects in Animal Models

The effects of Hydroxyhomosildenafil at different dosages in animal models have not been extensively studied. It is known that the effects of PDE5 inhibitors are dose-dependent, with higher doses resulting in greater inhibition of the enzyme .

Metabolic Pathways

It is known that PDE5 inhibitors are primarily metabolized by the liver enzyme CYP3A4 .

Transport and Distribution

Like other PDE5 inhibitors, it is likely to be distributed throughout the body after oral administration .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and exert its effects within the cytoplasm, where PDE5 is located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du lodénafil implique plusieurs étapes, commençant par la préparation des intermédiaires clés. Le processus comprend généralement les étapes suivantes :

Formation du noyau pyrazolopyrimidinone : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure de base du lodénafil.

Introduction du groupe sulfonamide : Le groupe sulfonamide est introduit par réaction avec des dérivés de chlorure de sulfonyle.

Formation de l'ester carbonique dimère : La dernière étape implique la formation de l'ester carbonique dimère, qui est la forme promédicament du lodénafil.

Méthodes de production industrielle

La production industrielle de carbonate de lodénafil implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

Réacteurs discontinus ou à flux continu : Ils sont utilisés pour effectuer les réactions chimiques dans des conditions de température et de pression contrôlées.

Étapes de purification : Celles-ci comprennent la cristallisation, la filtration et le séchage pour obtenir le produit final avec la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Le lodénafil subit diverses réactions chimiques, notamment :

Oxydation : Le lodénafil peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du lodénafil.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d'autres groupes.

Réactifs et conditions courants

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs de substitution : Tels que les halogénures d'alkyle ou les chlorures de sulfonyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du lodénafil avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le lodénafil a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des inhibiteurs de la PDE5.

Biologie : Enquêté pour ses effets sur les voies de signalisation cellulaire et l'inhibition enzymatique.

Médecine : Principalement utilisé pour le traitement de la dysfonction érectile.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments

Mécanisme d'action

Le lodénafil exerce ses effets en inhibant l'enzyme phosphodiestérase de type 5 (PDE5). Cette inhibition entraîne une augmentation des niveaux de monophosphate cyclique de guanosine (GMPc) dans les cellules musculaires lisses tapissant les vaisseaux sanguins. Les niveaux élevés de GMPc provoquent une relaxation des muscles lisses et une augmentation du flux sanguin, en particulier dans le corps caverneux du pénis, ce qui améliore la fonction érectile .

Comparaison Avec Des Composés Similaires

Le lodénafil est similaire à d'autres inhibiteurs de la PDE5 tels que le sildénafil, le tadalafil, le vardénafil, l'udénafil, l'avanafil et le mirodenafil. Il présente quelques caractéristiques uniques :

Biodisponibilité orale plus élevée : Le carbonate de lodénafil, la forme promédicament, a une biodisponibilité orale plus élevée que le médicament parent.

Profil pharmacocinétique différent : Le lodénafil présente un profil pharmacocinétique distinct, ce qui peut entraîner une durée et une apparition de l'action différentes.

Liste des composés similaires

- Sildénafil

- Tadalafil

- Vardénafil

- Udenafil

- Avanafil

- Mirodenafil

Propriétés

IUPAC Name |

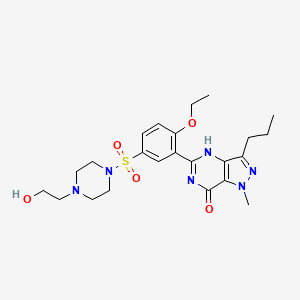

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYKRKVLEWKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161161 | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-85-4 | |

| Record name | Lodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.